

Spectroscopic and Synthetic Profile of 4-Nitrodiazoaminobenzene: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrodiazoaminobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, UV-Vis) and a detailed experimental protocol for the synthesis of **4-Nitrodiazoaminobenzene**. The information is intended to support research and development activities where this compound is of interest.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Nitrodiazoaminobenzene**. While direct experimental spectra are not universally available in public literature, the data presented here is a consolidation of available information and estimations based on structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-Nitrodiazoaminobenzene**. The expected chemical shifts are influenced by the electronic effects of the nitro group and the diazoamino bridge.

¹H NMR Data (Estimated)

The proton NMR spectrum is anticipated to show distinct signals for the protons on the two aromatic rings. The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing nature of the nitro group, appearing at higher chemical shifts (downfield).

Protons	Chemical Shift (δ , ppm) (Estimated)	Multiplicity
H-2', H-6'	8.1 - 8.3	Doublet
H-3', H-5'	7.8 - 8.0	Doublet
H-2, H-6	7.3 - 7.5	Multiplet
H-3, H-5	7.1 - 7.3	Multiplet
H-4	7.0 - 7.2	Multiplet
N-H	Broad singlet	

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the nitro group and the diazoamino group will have characteristic chemical shifts.[1]

Carbon	Chemical Shift (δ , ppm) (Reported)
C-4' (C-NO ₂)	~147
C-1' (C-N=N)	~150
C-2', C-6'	~125
C-3', C-5'	~119
C-1 (C-NH)	~142
C-2, C-6	~129
C-3, C-5	~121
C-4	~125

Source: ChemicalBook provides access to the ^{13}C NMR spectrum of **4-Nitrodiazoaminobenzene**.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Nitrodiazoaminobenzene** is expected to show characteristic absorption bands for the nitro group, the N-H bond, the N=N double bond, and the aromatic rings.

Functional Group	Wavenumber (cm^{-1}) (Expected)	Intensity
N-H Stretch	3300 - 3500	Medium
Aromatic C-H Stretch	3000 - 3100	Medium
Asymmetric NO_2 Stretch	1500 - 1550	Strong
Symmetric NO_2 Stretch	1335 - 1385	Strong
N=N Stretch	1400 - 1450	Medium-Weak
Aromatic C=C Stretch	1450 - 1600	Medium

Note: The IR spectrum of **4-Nitrodiazoaminobenzene** is available on ChemicalBook.[\[2\]](#)

UV-Vis Spectroscopy

The UV-Vis spectrum of **4-Nitrodiazoaminobenzene** is expected to exhibit absorption bands characteristic of azo dyes and nitroaromatic compounds. The extended conjugation in the molecule will result in absorptions in the visible region.

Transition	λ_{max} (nm) (Estimated)	Molar Absorptivity (ϵ)	Solvent
$\pi \rightarrow \pi^*$ (Azo group)	350 - 450	High	Ethanol
$n \rightarrow \pi^*$ (Nitro group)	270 - 300	Low	Ethanol

Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent polarity.

Experimental Protocol: Synthesis of 4-Nitrodiazoaminobenzene

The synthesis of **4-Nitrodiazoaminobenzene** is typically achieved through the diazotization of 4-nitroaniline followed by coupling with aniline.

Materials:

- 4-Nitroaniline
- Aniline
- Sodium Nitrite (NaNO_2)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Ice
- Ethanol
- Water

Procedure:

- Diazotization of 4-Nitroaniline:
 - Dissolve a specific molar equivalent of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete diazotization.
- Coupling Reaction:

- In a separate beaker, dissolve an equimolar amount of aniline in a dilute solution of hydrochloric acid.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution to the aniline solution with constant stirring.
- A yellow to orange precipitate of **4-Nitrodiazoaminobenzene** will form.
- Isolation and Purification:
 - After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.
 - Filter the precipitate using vacuum filtration and wash it with cold water to remove any unreacted salts.
 - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Safety Precautions:

- Diazonium salts are unstable and potentially explosive when dry. They should be kept in solution and at low temperatures.
- Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Perform the reaction in a well-ventilated fume hood.

Visualizations

Molecular Structure of 4-Nitrodiazoaminobenzene

Caption: Molecular structure of **4-Nitrodiazoaminobenzene**.

Synthesis Workflow

Caption: General workflow for the synthesis of **4-Nitrodiazoaminobenzene**.

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References

- 1. 4-NITRODIAZOAMINOBENZENE(13113-75-2) ¹³C NMR [m.chemicalbook.com]
- 2. 4-NITRODIAZOAMINOBENZENE(13113-75-2) IR Spectrum [m.chemicalbook.com]
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